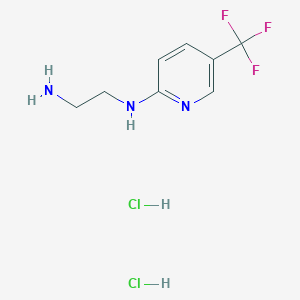
N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride
Overview
Description
N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride is a useful research compound. Its molecular formula is C8H12Cl2F3N3 and its molecular weight is 278.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Overview
N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride is a pyridine derivative notable for its unique chemical structure, which includes an aminoethyl group and a trifluoromethyl group. This compound has gained attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C8H12Cl2F3N3
- Molecular Weight : 278.1 g/mol
- CAS Number : 920979-04-0
The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of diverse derivatives with potentially different biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and receptor binding affinity. This interaction can modulate enzyme activity and influence various biological pathways.
Anticancer Activity
Research indicates that compounds related to N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine exhibit significant anticancer properties. For instance, studies have shown that modifications in the pyridine structure can lead to enhanced cytotoxicity against cancer cell lines. The presence of the trifluoromethyl group has been linked to increased potency in inhibiting cell growth and inducing apoptosis in certain cancer types .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown potential as an inhibitor of phosphoinositide 3-kinase (PI3K), a critical pathway in cancer cell proliferation. The binding affinity and inhibitory constants (Ki) have been characterized, demonstrating effective inhibition at nanomolar concentrations .
Antiviral Activity
While primarily studied for anticancer properties, some derivatives of this compound have also been assessed for antiviral activity. However, findings indicate limited effectiveness against certain viruses, such as HSV-1, suggesting that structural modifications may be necessary to enhance antiviral potency .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Ki Value (nM) | Comments |
|---|---|---|---|
| This compound | Anticancer, Enzyme Inhibition | ~10 | Effective against PI3K |
| N-(2-aminoethyl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride | Anticancer | ~50 | Similar structure with varied activity |
| Tris(2-pyridylmethyl)amine | Anticancer | ~20 | Different mechanism targeting |
This table illustrates the comparative biological activities of related compounds, highlighting the unique efficacy of this compound in specific applications.
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study evaluated the cytotoxic effects of various pyridine derivatives on glioblastoma cells. The results indicated that N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine significantly reduced cell viability at concentrations as low as 1 μM, demonstrating its potential as a therapeutic agent .
- Enzyme Binding Affinity : Another research focused on the binding interactions between this compound and PI3K. Using surface plasmon resonance (SPR) techniques, the study quantified the binding affinity and elucidated the mechanism by which the compound inhibits enzyme activity .
Properties
IUPAC Name |
N'-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3.2ClH/c9-8(10,11)6-1-2-7(14-5-6)13-4-3-12;;/h1-2,5H,3-4,12H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTINNXWOQWNJTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)NCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















